3-Chloro-5-methyl-2-(pentyloxy)pyridine
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Overview
Description
3-Chloro-5-methyl-2-(pentyloxy)pyridine is an organic compound with the molecular formula C11H16ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2-(pentyloxy)pyridine typically involves the reaction of 3-chloro-5-methyl-2-hydroxypyridine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-2-(pentyloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-5-methyl-2-(pentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-2-(pentyloxy)pyridine is not well-documented. as a pyridine derivative, it may interact with various molecular targets such as enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 3-Chloro-2-methylpyridine
- 5-Chloro-2-methylpyridine
Uniqueness
3-Chloro-5-methyl-2-(pentyloxy)pyridine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity compared to other similar pyridine derivatives .
Properties
IUPAC Name |
3-chloro-5-methyl-2-pentoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-5-6-14-11-10(12)7-9(2)8-13-11/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJMDTWGJJAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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